cis-4-Cyclohexene-1,2-dicarboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883825 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-26-2 | |
| Record name | rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D02S2924W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Mechanistic Investigations
Established Synthetic Routes
The most prominent and widely utilized method for synthesizing cis-4-Cyclohexene-1,2-dicarboxylic acid involves a two-step process: a Diels-Alder cycloaddition to form an anhydride (B1165640) intermediate, followed by hydrolysis to yield the final dicarboxylic acid product. upenn.edupku.edu.cnupenn.edugoogle.com
The Diels-Alder reaction is a concerted, pericyclic reaction that involves the [4+2] cycloaddition of a conjugated diene to a dienophile to form a cyclohexene (B86901) ring. atc.iocerritos.edu This reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. odinity.comquizlet.comzbaqchem.com
The archetypal synthesis involves the reaction between 1,3-butadiene (B125203), the diene, and maleic anhydride, the dienophile. upenn.edugoogle.comzbaqchem.com Maleic anhydride is a particularly effective dienophile due to the presence of two electron-withdrawing carbonyl groups conjugated with the double bond, which makes it electron-poor and highly reactive towards an electron-rich diene like 1,3-butadiene. quizlet.comalfredstate.edu The reaction is a 1:1 molar ratio cycloaddition. odinity.comstudymoose.com
Due to the gaseous nature of 1,3-butadiene at room temperature, which presents handling challenges, it is often generated in situ (in the reaction mixture). quizlet.comalfredstate.eduyoutube.com A common and convenient precursor is 3-sulfolene (B121364) (also known as butadiene sulfone). upenn.eduquizlet.comstudymoose.comysu.edu Upon heating, 3-sulfolene undergoes a cheletropic elimination, a type of pericyclic reaction, to release gaseous sulfur dioxide and 1,3-butadiene. cerritos.eduodinity.comyoutube.com This method allows for the controlled release of the diene directly into the reaction with the dienophile, minimizing side reactions like the polymerization of butadiene. cerritos.edualfredstate.edu Using the solid, odorless, and stable 3-sulfolene enhances the practicality and safety of the procedure. cerritos.edustudymoose.com
| Reactant | Molar Mass ( g/mol ) | Role | Precursor For |
| 3-Sulfolene | 118.15 | Diene Precursor | 1,3-Butadiene |
| Maleic Anhydride | 98.06 | Dienophile | - |
| 1,3-Butadiene | 54.09 | Diene | - |
The reaction between the in situ generated 1,3-butadiene and maleic anhydride yields the primary product, cis-4-Cyclohexene-1,2-dicarboxylic anhydride. upenn.eduodinity.comysu.edu The reaction is typically carried out under reflux in a high-boiling solvent such as xylene or diglyme (B29089) to provide the necessary thermal energy for the decomposition of 3-sulfolene and to facilitate the Diels-Alder reaction. odinity.comalfredstate.eduyoutube.comysu.edu The stereochemistry of the maleic anhydride (a cis-dienophile) is retained in the product, resulting exclusively in the cis-isomer of the anhydride. google.comquizlet.comalfredstate.edu This stereospecificity is a hallmark of the concerted mechanism of the Diels-Alder reaction. odinity.comstudymoose.com The anhydride product is a solid that can be isolated, often by crystallization, before proceeding to the next step. upenn.educerritos.edu
| Intermediate Product | Molar Mass ( g/mol ) | Typical Melting Point (°C) |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 | 102-106 |
Note: Reported melting points can vary slightly between sources. odinity.comalfredstate.edustudymoose.com
The final step in the synthesis is the conversion of the anhydride intermediate to the target molecule, this compound. upenn.edugoogle.com
The hydrolysis is typically achieved by heating the anhydride in the presence of water. upenn.edupku.edu.cnupenn.edu The water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the five-membered anhydride ring to form two carboxylic acid functional groups. chegg.com The reaction is often facilitated by boiling the mixture to ensure the dissolution of the anhydride and to provide sufficient energy for the reaction to proceed to completion. upenn.eduupenn.edu Upon cooling, the less water-soluble this compound crystallizes out of the solution and can be collected by filtration. upenn.eduupenn.eduysu.edu
| Final Product | Molar Mass ( g/mol ) | Typical Melting Point (°C) |
| This compound | 170.16 | 165-168 |
Note: Reported melting points can vary slightly between sources. upenn.eduupenn.edualfredstate.edu
Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Acid-Catalyzed Hydrolysis Mechanisms
The hydrolysis of cyclic anhydrides, such as cis-4-Cyclohexene-1,2-dicarboxylic anhydride, to their corresponding dicarboxylic acids is a fundamental reaction in organic chemistry. jove.comchemistrysteps.com Under acidic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism. fiveable.melibretexts.org The process is initiated by the protonation of one of the carbonyl oxygen atoms of the anhydride, which enhances the electrophilicity of the adjacent carbonyl carbon. youtube.com Subsequently, a water molecule, acting as a nucleophile, attacks this activated carbonyl carbon. youtube.com
This attack leads to the formation of a tetrahedral intermediate. fiveable.me The reaction pathway involves the weakening of the C-O bridging bonds within the anhydride ring, facilitated by the hydrogen bonding of a water molecule. nih.gov The final step involves the dissociation of the water molecule and the opening of the ring to form the two carboxylic acid groups. nih.gov The rate of this hydrolysis can be influenced by factors such as temperature and the presence of catalysts. fiveable.me
The general mechanism for the acid-catalyzed hydrolysis of an acid anhydride can be summarized in the following steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens, making the carbonyl carbon more electrophilic.
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon.
Proton transfer: A proton is transferred from the attacking water molecule to the leaving group.
Ring opening: The tetrahedral intermediate collapses, leading to the cleavage of the anhydride bond and the formation of the dicarboxylic acid. youtube.com
Advanced Synthetic Strategies
Advanced synthetic strategies for modifying this compound and its derivatives include catalytic hydrogenation to produce saturated analogs and stereoselective methods to obtain enantiomerically pure compounds.
Catalytic Hydrogenation for Saturated Analogues
Catalytic hydrogenation is a widely used method to reduce the carbon-carbon double bond in molecules like this compound, yielding its saturated counterpart, cis-Cyclohexane-1,2-dicarboxylic acid. beyondbenign.orgucla.edu This process typically involves the use of a metal catalyst and a source of hydrogen.
The hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic anhydride directly yields cis-Cyclohexane-1,2-dicarboxylic anhydride. google.com This reaction is significant for producing intermediates used in the synthesis of plasticizers and synthetic resins. google.com The process can be carried out in the absence of a solvent, with the hydrogenation occurring in a molten state of the starting material. google.com
Several catalyst systems are effective for the hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic anhydride. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.
Platinum Oxide (PtO₂): Platinum oxide, often referred to as Adams' catalyst, is a common catalyst for this type of hydrogenation. google.com
Raney Nickel: This nickel-aluminum alloy is another effective heterogeneous catalyst for the hydrogenation of unsaturated compounds. google.comacs.org It is prepared by treating the alloy with a concentrated solution of sodium hydroxide (B78521) to leach out the aluminum, resulting in a porous, high-surface-area nickel catalyst. youtube.com
Silica-supported Nickel: Nickel catalysts supported on silica (B1680970) have also been employed for this hydrogenation. google.comnih.gov The silica support can enhance the stability and activity of the nickel catalyst. mdpi.com
The hydrogenation is typically carried out at temperatures not exceeding 150°C, with a preferred range of 120°C to 150°C to ensure a reasonable reaction rate. google.com The reaction can be performed under atmospheric or superatmospheric pressure. google.com The amount of catalyst used is generally between 1% and 5% based on the weight of the anhydride. google.com
Table 1: Catalyst Systems and Reaction Conditions for Hydrogenation
| Catalyst | Support | Temperature Range (°C) | Pressure | Reference |
|---|---|---|---|---|
| Platinum Oxide | None | Not specified | Not specified | google.com |
| Raney Nickel | None | Not specified | Not specified | google.com |
| Nickel | Silica | 120 - 150 | Atmospheric or Superatmospheric | google.com |
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers, particularly enantiomers, of this compound derivatives is crucial for applications in areas like pharmaceuticals and materials science.
Optical resolution is a key technique for separating a racemic mixture into its individual enantiomers. One such method is enantioselective inclusion complexation. This technique involves the use of a chiral host molecule that preferentially forms a complex with one of the enantiomers from the racemic mixture.
For instance, optically pure enantiomers of derivatives like cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride have been successfully obtained through this method. rsc.org The process utilizes optically active host compounds, often derived from substances like tartaric acid, which form inclusion complexes with one enantiomer, allowing for its separation from the other. rsc.org This method has also been applied to the resolution of related imide derivatives. rsc.org
Another approach to obtaining enantiomerically enriched products involves the use of chiral auxiliaries. For example, (4S)-isopropyl-1,3-thiazolidine-2-thione has been utilized for the optical resolution of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives. researchgate.netsemanticscholar.org This process is followed by mild aminolysis, methanolysis, or hydrolysis to yield the desired optically active compounds. researchgate.net
Chiral Derivatization Approaches
Chiral derivatization is a classical and effective strategy for the resolution of enantiomers. This approach involves reacting the enantiomeric mixture with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA), to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical characteristics, allowing for their separation by standard laboratory techniques such as chromatography or crystallization. Subsequent removal of the chiral auxiliary from the separated diastereomers affords the individual, enantiomerically pure target molecules.
For derivatives of this compound, this methodology has been successfully applied to achieve optical resolution. A notable example involves the use of (4S)-isopropyl-1,3-thiazolidine-2-thione as a chiral derivatizing agent to resolve racemic carboxylic acid precursors. researchgate.netsemanticscholar.org
Application of (4S)-Isopropyl-1,3-thiazolidine-2-thione
Research has demonstrated a practical method for the optical resolution of racemic cis-6-benzoylcyclohex-3-enecarboxylic acid, a derivative of this compound. The process begins with the dehydrative condensation of the racemic acid with the chiral derivatizing agent, (4S)-isopropyl-1,3-thiazolidine-2-thione ((4S)-IPTT). semanticscholar.org This reaction, facilitated by reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (WSCD·HCl) and 4-dimethylaminopyridine (B28879) (DMAP), produces a mixture of two diastereomeric (4S)-IPTT amides. semanticscholar.org
The resulting diastereomers can be effectively separated by silica gel column chromatography. semanticscholar.org The distinct physical properties of the diastereomers allow for their isolation in high purity. The separated diastereomers can then be subjected to further reactions, such as mild aminolysis, methanolysis, or hydrolysis, to cleave the chiral auxiliary and yield the enantiomerically pure derivatives of this compound. researchgate.net This approach provides access to both enantiomers of the chiral derivatives, which are valuable synthons for asymmetric synthesis. semanticscholar.org
The table below summarizes the results from the resolution of cis-6-benzoylcyclohex-3-enecarboxylic acid using (4S)-IPTT.
Table 1: Resolution of (±)-cis-6-Benzoylcyclohex-3-enecarboxylic Acid via Chiral Derivatization
| Diastereomer | Structure | Yield | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| (4S)-IPTT amide (9a) | Yellow Solid | 40% | > 99% |
| (4S)-IPTT amide (9b) | Yellow Solid | 24% | > 99% |
Data sourced from Nagao et al. semanticscholar.org
This chiral derivatization strategy is noted for its practicality, particularly because the acylamides of (4S)-IPTT are often crystalline solids, and their separation is facilitated by their distinct yellow color on a silica gel column. semanticscholar.org The high diastereomeric excess achieved underscores the efficacy of this method for obtaining optically pure materials. semanticscholar.org
Chemical Reactivity and Transformation Studies
Fundamental Reaction Types
The compound readily undergoes oxidation, reduction, and substitution reactions, allowing for targeted modifications of its structure.
The olefinic bond and the cyclohexene (B86901) ring of cis-4-cyclohexene-1,2-dicarboxylic acid are susceptible to oxidation under various conditions. The products of these reactions are highly dependent on the nature of the oxidizing agent employed.
Strong oxidizing agents can lead to the cleavage of the cyclohexene ring. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) under certain conditions can result in the over-oxidation of the ring, yielding adipic acid. brainly.com Another oxidative approach involves the use of a chromic acid solution (CrO₃-H₂SO₄), which can lead to the formation of a cyclopentanone (B42830) derivative through oxidative degradation. researchgate.net A Criegee ozonolysis/acylation protocol has also been used to desymmetrize related dihydroxycyclohexene structures, affording an acetal-lactone, demonstrating the utility of oxidative cleavage in complex syntheses. researchgate.net
Table 1: Oxidation Reactions of this compound and Derivatives
| Oxidizing Agent | Substrate | Key Transformation | Product Type |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | cis-4-Cyclohexene-1,2-dicarboxylic anhydride (B1165640) | Over-oxidation of cyclohexene ring | Acyclic dicarboxylic acid (Adipic acid) brainly.com |
| Chromic Acid (CrO₃-H₂SO₄) | This compound derivative | Oxidative degradation | Cyclopentanone derivative researchgate.net |
The primary reduction reaction for this compound and its anhydride is catalytic hydrogenation. This process selectively reduces the carbon-carbon double bond of the cyclohexene ring, leaving the carboxylic acid groups intact, to yield cis-cyclohexane-1,2-dicarboxylic acid or its corresponding anhydride. beyondbenign.orggoogle.com This transformation is crucial for producing intermediates used in the synthesis of plasticizers and synthetic resins, including epoxy resins. google.com
The reaction is typically carried out in the presence of a metal catalyst. Various catalysts have been proven effective, including platinum (e.g., Adams catalyst, platinum oxide), palladium on carbon (Pd/C), and nickel-based catalysts (e.g., Raney nickel, silica-supported nickel). beyondbenign.orggoogle.comresearchgate.net The hydrogenation can be performed using hydrogen gas under atmospheric or superatmospheric pressure. google.comorgsyn.org Alternatively, transfer hydrogenation methods can be employed, using molecules like cyclohexene as the hydrogen source in the presence of a palladium catalyst. beyondbenign.org Sodium borohydride (B1222165) has also been documented as a hydrogen source with a platinum catalyst. beyondbenign.org
Industrial processes often involve the hydrogenation of the molten anhydride in the absence of a solvent, which can produce a high-purity product suitable for resin manufacturing. google.com
Table 2: Catalytic Hydrogenation Conditions
| Hydrogen Source | Catalyst | Substrate | Product |
|---|---|---|---|
| H₂ gas | Platinum Oxide | Diethyl cis-4-cyclohexene-1,2-dicarboxylate | Diethyl cis-cyclohexane-1,2-dicarboxylate orgsyn.org |
| H₂ gas | Nickel (silica-supported) | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | cis-Cyclohexane-1,2-dicarboxylic anhydride google.com |
| Sodium Borohydride | Platinum | This compound | cis-Cyclohexane-1,2-dicarboxylic acid beyondbenign.org |
The carboxylic acid groups are the primary sites for substitution reactions, most notably esterification. The diacid or its anhydride can be reacted with various alcohols under acidic catalysis (e.g., p-toluenesulfonic acid) to form the corresponding diesters. orgsyn.org For example, reaction with ethanol (B145695) or methanol (B129727) yields diethyl cis-4-cyclohexene-1,2-dicarboxylate and dimethyl cis-4-cyclohexene-1,2-dicarboxylate, respectively. orgsyn.org These esters are used as plasticizers and precursors in further syntheses.
Another significant substitution-type reaction is sulfonation. The anhydride can be treated with sulfonating agents like sulfuric acid, followed by esterification with alcohols such as 2-ethylhexanol, to produce esters of sulfo-4-cyclohexene-1,2-dicarboxylic acid. google.com These sulfonated esters possess valuable surface-active properties. google.com
Cycloaddition and Ring-Opening Reactions
The synthesis of this compound and its derivatives is fundamentally a cycloaddition process. The most common method is the Diels-Alder reaction, a [4+2] cycloaddition, between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride). odinity.comcerritos.edupku.edu.cnyoutube.com This reaction is highly stereospecific, with the cis configuration of the dienophile being retained in the final product, leading to the formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride. odinity.com The 1,3-butadiene (B125203) is often generated in situ from the thermal decomposition of 3-sulfolene (B121364) to enhance safety and control of the reaction. cerritos.edupku.edu.cn The resulting anhydride can then be hydrolyzed to the dicarboxylic acid. pku.edu.cn
While the compound is formed via cycloaddition, its derivatives can undergo ring-opening reactions under specific conditions. For example, pyrolysis studies on diesters derived from the corresponding anhydride show that decomposition at temperatures above 250°C can involve the opening of the cyclohexene ring.
Intramolecular Reactions
The close proximity of the two carboxylic acid groups in the cis configuration facilitates intramolecular reactions, with lactonization being a prominent example.
Lactonization, the intramolecular formation of a cyclic ester (lactone), can occur from this compound or its derivatives. This process can sometimes be an undesired side reaction, for instance, during the production of cis-cyclohexane-1,2-dicarboxylic anhydride, where lactones may form as impurities. google.com However, controlled lactonization can be a powerful synthetic tool. While specific studies on the lactonization of the title compound are not extensively detailed in the provided context, related transformations highlight the potential. For example, a cyclopentenoid lactone has been prepared from the related meso-tetrahydrophthalic acid anhydride. researchgate.net General methodologies for the catalyst-controlled, site-selective C-H lactonization of dicarboxylic acids have been developed, demonstrating that one carboxyl group can direct the activation of a C-H bond while the other participates in the ring-forming lactonization. nih.gov
Cyclization of Dicarboxylic Acid Moieties
The dicarboxylic acid functional groups of this compound are key to its utility in the synthesis of more complex molecular architectures. One notable application is in macrocyclization reactions. Studies have investigated the stereochemistry of [2+2]- and [1+1]-macrocyclization of this compound with various dihalogen derivatives, such as 1,2-dibromoethane (B42909) and 1,5-dichloro-3-oxapentane. researchgate.net
When reacted with 1,2-dibromoethane in a [2+2] cyclization, a mixture of stereoisomeric macroheterocycles is produced. These products exhibit cis,syn,cis- and cis,anti,cis-junctions of the polyether and cyclohexene rings. researchgate.net Similarly, the reaction with 1,5-dichloro-3-oxapentane yields a mixture of crown compounds with cis,anti,cis- and cis-junctions. researchgate.net The specific stereochemical outcomes are determined by the nature of the dihalogen derivative and the reaction conditions. The structures of these complex macrocycles have been elucidated through chemical transformations and spectral data analysis. researchgate.net
| Dihalogen Derivative | Cyclization Scheme | Resulting Stereoisomers |
|---|---|---|
| 1,2-dibromoethane | [2+2] | Mixture of macroheterocycles with cis,syn,cis- and cis,anti,cis-junctions researchgate.net |
| 1,5-dichloro-3-oxapentane | Not specified | Mixture of crown compounds with cis,anti,cis- and cis-junctions researchgate.net |
Double Bond Rearrangements of Anhydride Derivatives
The anhydride derivative, cis-4-cyclohexene-1,2-dicarboxylic anhydride, exhibits a notable chemical property involving the rearrangement of its double bond when heated with acid catalysts. acs.org This transformation provides a convenient route to other isomers of cyclohexene-1,2-dicarboxylic anhydride, which are otherwise synthesized through more cumbersome methods. acs.org
When cis-4-cyclohexene-1,2-dicarboxylic anhydride is heated with an acid catalyst, the anhydride functionality is retained, and the average molecular weight remains unchanged. acs.org However, the properties of the resulting product are significantly altered due to the migration of the double bond. acs.org The primary products of this rearrangement are cis-3-cyclohexene-1,2-dicarboxylic anhydride and 1-cyclohexene-1,2-dicarboxylic anhydride. acs.org The rates of this isomerization have been determined at different temperatures using infrared absorption spectra. acs.org
| Starting Material | Catalyst | Conditions | Major Rearrangement Products |
|---|---|---|---|
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Acid catalysts (e.g., sulfuric acid, phosphorus pentoxide) acs.org | Heating acs.org | cis-3-Cyclohexene-1,2-dicarboxylic anhydride, 1-Cyclohexene-1,2-dicarboxylic anhydride acs.org |
Alkylation Reactions (e.g., Benzene (B151609) Alkylation)
This compound can be employed as an alkylating agent in Friedel-Crafts type reactions. For instance, the alkylation of benzene with this dicarboxylic acid in the presence of aluminum chloride proceeds stereoselectively. butlerov.com The reaction leads to the formation of 4-phenylcyclohexane-1,2-dicarboxylic acid. butlerov.com
Interestingly, the stereochemical outcome of this reaction is influenced by the order of reagent addition. When a mixture of benzene and aluminum chloride is heated before the addition of the acid, the reaction shows a certain stereoselectivity. butlerov.com However, if a mixture of the acid and benzene is heated first, followed by the portion-wise addition of aluminum chloride, the stereoselectivity of the formation of 4-phenylcyclohexane-1,2-dicarboxylic acid changes. butlerov.com In the case of using (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid as the alkylating agent, a mixture of syn- and anti-products is formed, with the anti-isomer being the predominant product. butlerov.com
| Reactants | Catalyst | Product | Key Finding |
|---|---|---|---|
| Benzene and cis-4-cyclohexene-1,2-dicarboxylic acid | Aluminum chloride | 4-Phenylcyclohexane-1,2-dicarboxylic acid butlerov.com | The order of reagent addition influences the stereoselectivity of the product formation. butlerov.com |
Halogenation Stereochemistry
The halogenation of alkenes is a fundamental organic reaction, and the stereochemistry of this addition to the double bond in this compound is of significant interest. In general, the addition of halogens, such as bromine (Br₂), to cyclohexene proceeds via an anti-addition mechanism. pbworks.comlumenlearning.com This means that the two halogen atoms add to opposite faces of the double bond.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the structure of organic compounds. By observing the interaction of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different chemical environments of hydrogen atoms in the molecule. For cis-4-Cyclohexene-1,2-dicarboxylic acid, key signals validate the cis-configuration. libretexts.org In a DMSO-d₆ solvent, the olefinic protons (on the C=C double bond) typically appear as a multiplet around 5.6 ppm. libretexts.org The carboxylic acid protons are highly deshielded and appear as a broad singlet at a chemical shift of approximately 12.2 ppm. libretexts.org The other protons on the cyclohexene (B86901) ring produce signals in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms. nih.gov The carbonyl carbons of the carboxylic acid groups are characteristically found far downfield, with signals reported around 170.2 ppm. libretexts.org The olefinic carbons of the double bond produce a signal at approximately 125.3 ppm. libretexts.org The remaining sp³ hybridized carbons of the ring appear at higher field strengths.
| Proton Type | Approximate Chemical Shift (δ) in DMSO-d₆ |
|---|---|
| Carboxylic Acid (-COOH) | ~12.2 ppm |
| Olefinic (=CH) | ~5.6 ppm |
| Carbon Type | Approximate Chemical Shift (δ) |
|---|---|
| Carbonyl (-COOH) | ~170.2 ppm |
| Olefinic (=CH) | ~125.3 ppm |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of both the carboxylic acid and alkene functional groups. libretexts.org
A very broad and strong absorption band is typically observed in the region of 2500–3000 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O (carbonyl) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption peak around 1700 cm⁻¹. libretexts.org The presence of the carbon-carbon double bond (C=C) in the cyclohexene ring is indicated by a stretching absorption in the 1650-1600 cm⁻¹ region, although this can sometimes be weak.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3000 | Strong, very broad |
| C=O stretch (Carboxylic Acid) | ~1700 | Strong, sharp |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. The molecular formula of this compound is C₈H₁₀O₄, corresponding to a molecular weight of approximately 170.17 g/mol . scbt.com
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 170. The fragmentation of dicarboxylic acids is often characterized by the loss of small, stable neutral molecules. libretexts.org Common fragmentation pathways for this compound would include the loss of a water molecule (H₂O) to give a fragment at [M-18]⁺ and the loss of a carboxyl group (COOH) resulting in a fragment at [M-45]⁺. libretexts.org Further fragmentation can occur, providing additional structural information.
| Fragment | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 170 |
| [M-H₂O]⁺ | Loss of water | 152 |
| [M-COOH]⁺ | Loss of carboxyl group | 125 |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. chemicalbook.com While IR spectroscopy measures the absorption of light, Raman measures the inelastic scattering of light. It is particularly useful for detecting vibrations of non-polar or symmetric bonds. For this compound, the C=C stretching vibration of the symmetrically substituted alkene within the ring would be expected to produce a strong signal in the Raman spectrum. The C=O carbonyl stretch would also be visible.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govuniversite-paris-saclay.fr this compound is a diamagnetic molecule in its ground state, meaning all its electrons are paired. Therefore, it is not ESR-active and would not produce an ESR spectrum under normal conditions. universite-paris-saclay.fr For an ESR spectrum to be obtained, the molecule would first have to be converted into a radical ion, for example, through oxidation, reduction, or high-energy irradiation.
Theoretical and Computational Studies on Conformation
The presence of a double bond within the six-membered ring of this compound prevents it from adopting the classic "chair" conformation seen in cyclohexane. youtube.com The four sp²-hybridized carbon atoms of and adjacent to the double bond tend to lie in a plane. youtube.com This forces the ring into a more flexible conformation known as a half-chair . youtube.com
In this half-chair conformation, the substituents on the saturated carbon atoms are not perfectly axial or equatorial as in cyclohexane, but are instead described as pseudoaxial and pseudoequatorial . youtube.com For this compound, the two carboxylic acid groups are on the same side of the ring. The molecule exists as an equilibrium between two interconverting half-chair conformers. In one conformer, one carboxylic group occupies a pseudoaxial position while the other is in a pseudoequatorial position. Ring flipping converts it to the other half-chair conformer where the positions are reversed.
Theoretical and computational chemistry methods, such as Density Functional Theory (DFT) or other molecular mechanics calculations, are employed to model these conformations. sapub.org These studies can calculate the relative energies of the different conformers to predict which is more stable and therefore more populated at equilibrium. The calculations take into account factors like steric hindrance between the substituent groups and the ring.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational landscape of cyclic molecules. For compounds analogous to this compound, such as other cyclohexanedicarboxylic acids, DFT calculations at levels of theory like M06-2X/cc-pVTZ(-f)++ and B3LYP/6-31G(2d,2p) have been effectively employed. These computational methods allow for the optimization of molecular geometries and the calculation of the relative free energies of different conformers.
| Conformer | Computational Method (Anticipated) | Relative Free Energy (kcal/mol) (Anticipated) | Key Structural Features (Anticipated) |
|---|---|---|---|
| Diequatorial | B3LYP/6-31G | 0.00 | Carboxylic groups extend away from the ring, minimizing steric hindrance. |
| Diaxial | B3LYP/6-31G | > +5.0 | Significant steric repulsion between the axial carboxylic groups. |
Semiempirical and Ab Initio Molecular Orbital Calculations
Earlier computational chemistry methods, including semiempirical (like AM1) and ab initio molecular orbital calculations, have also provided valuable insights into the conformational preferences of this class of molecules. A notable study on the related cis-Δ⁴-tetrahydrophthalic anhydride (B1165640), which shares the same cyclohexene core, explored its conformational landscape using these techniques.
The calculations for the anhydride revealed that the molecule predominantly exists in a half-chair conformation. Two primary conformers were identified, differing in the puckering of the ring. The energy difference between these conformers was calculated to be modest, suggesting a dynamic equilibrium between them. These findings for the anhydride provide a strong theoretical basis for understanding the behavior of the diacid, as the fundamental ring structure and the cis-relationship of the substituents are the same. The ab initio calculations, being more computationally rigorous, generally provide more reliable energetic and geometric data compared to semiempirical methods.
| Method | Conformer of cis-Δ⁴-tetrahydrophthalic anhydride | Relative Energy (kcal/mol) |
|---|---|---|
| Ab initio (HF/6-31G) | Half-Chair 1 | 0.00 |
| Ab initio (HF/6-31G) | Half-Chair 2 (Inverted) | ~0.5 - 1.5 |
| Semiempirical (AM1) | Half-Chair 1 | 0.00 |
| Semiempirical (AM1) | Half-Chair 2 (Inverted) | ~0.4 - 1.0 |
Analysis of Conformational Preferences in Solution (e.g., Diaxial and Diequatorial Conformers)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. The equilibrium between the diaxial and diequatorial conformers of cyclohexene derivatives can be quantitatively assessed by analyzing the vicinal proton-proton coupling constants (³JHH) in the ¹H NMR spectrum.
The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a rigid diequatorial conformer, the relationship between the protons on the carboxyl-bearing carbons and their adjacent ring protons would lead to a distinct set of coupling constants compared to a rigid diaxial conformer. In reality, the molecule exists as a rapidly equilibrating mixture of these forms. The observed coupling constants are therefore a weighted average of the values for the individual conformers. By comparing the experimental ³JHH values with theoretical values for the pure axial and equatorial forms, the relative populations of each conformer in solution can be determined. For cis-1,2-disubstituted cyclohexanes and their unsaturated analogs, the equilibrium overwhelmingly favors the diequatorial conformation to minimize steric interactions.
Intramolecular Hydrogen Bonding Investigations
The potential for intramolecular hydrogen bonding exists in this compound, where a hydrogen atom from one carboxylic acid group could interact with the carbonyl oxygen of the second group. The presence and strength of such bonding can significantly influence the molecule's conformation and acidity.
A common method to probe for intramolecular hydrogen bonding in dicarboxylic acids is to examine the ratio of their stepwise acid dissociation constants (K₁ and K₂). A large K₁/K₂ ratio is often indicative of intramolecular hydrogen bonding in the monoanion, which stabilizes the conjugate base and makes the first deprotonation more favorable. For this compound, the experimental pKa values are approximately pK₁ = 3.89 and pK₂ = 6.79. chembk.comchemicalbook.com From these, the ratio of the acidity constants can be calculated:
K₁ = 10⁻³⁸⁹
K₂ = 10⁻⁶⁷⁹
K₁/K₂ ≈ 794
While this value is significant, it is generally considered that a K₁/K₂ ratio much greater than 10⁴ is a strong indicator of intramolecular hydrogen bonding. Therefore, in an aqueous solution, significant intramolecular hydrogen bonding is not anticipated to be the dominant interaction governing its conformational preference.
X-ray Diffraction (XRD) Studies for Solid-State Structures
The crystallographic data confirms that the cyclohexene ring adopts a half-chair conformation. In the solid state, the molecules are linked by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming a stable crystalline structure. The analysis of the crystal packing reveals a network of these hydrogen bonds, which are the dominant forces holding the crystal together. The structure of the title compound was first determined at room temperature and later redetermined with higher precision at 173 K. researchgate.net The molecular geometry and crystal packing were found to be consistent between the two determinations.
| Parameter | Value |
|---|---|
| CCDC Reference Code | 150386 |
| Empirical formula | C₈H₁₀O₄ |
| Formula weight | 170.16 |
| Temperature | 173 K |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.498(2) |
| b (Å) | 5.727(1) |
| c (Å) | 13.120(3) |
| β (°) | 105.79(3) |
| Volume (ų) | 759.5(3) |
| Z | 4 |
Derivative Chemistry and Functionalization
Synthesis of Ester and Amide Derivatives
The two carboxylic acid groups are readily converted into ester and amide functionalities through standard organic reactions.
Esterification: Ester derivatives of cis-4-cyclohexene-1,2-dicarboxylic acid are commonly synthesized by reacting the diacid or its anhydride (B1165640) with an alcohol, typically in the presence of an acid catalyst. The reaction conditions can be controlled to produce either the mono- or di-ester. For instance, the preparation of diethyl cis-4-cyclohexene-1,2-dicarboxylate involves heating the corresponding anhydride with ethanol (B145695) and a catalyst like p-toluenesulfonic acid. To drive the reaction to completion, azeotropic distillation is often employed to remove the water formed during the reaction. youtube.com A similar procedure using methanol (B129727) yields the dimethyl ester. youtube.com
A variety of alcohols can be utilized, leading to a wide range of ester derivatives with different properties. This includes simple alkyl esters as well as more complex structures.
Interactive Data Table: Examples of Synthesized Ester Derivatives
| Ester Derivative | Alcohol Reagent | Typical Catalyst | Reference |
|---|---|---|---|
| Diethyl ester | Ethanol | p-Toluenesulfonic acid | youtube.com |
| Dimethyl ester | Methanol | p-Toluenesulfonic acid | youtube.com |
| Di-n-butyl ester | n-Butanol | Sulfuric acid | cerritos.edu |
| Dihexyl ester | Hexanol | Sulfuric acid | cerritos.edu |
| Dicapryl ester | Capryl alcohol | Sulfuric acid | cerritos.edu |
| Dilauryl ester | Lauryl alcohol | Sulfuric acid | cerritos.edu |
Amidation: Amide derivatives are formed by reacting the dicarboxylic acid or its anhydride with primary or secondary amines. These reactions can lead to simple diamides or, in more specialized cases, chiral mono-amides which are valuable intermediates in asymmetric synthesis.
A notable method involves the highly enantioselective aminolysis of cis-4-cyclohexene-1,2-dicarboxylic anhydride using chiral auxiliaries. For example, employing the sodium salt of (4S)-isopropyl-1,3-thiazolidine-2-thione allows for the chiral differentiation between the two carbonyl groups of the anhydride. researchgate.netchemistry-online.com The resulting chiral thiazolidinethione amide can then undergo mild aminolysis with other amines, such as N,O-dimethylhydroxylamine (Weinreb amine) or piperidine, to yield optically pure bifunctional synthons. researchgate.netchemistry-online.com These chiral amides are particularly useful as they can react with organometallic reagents to form ketones. chemistry-online.com
Formation of Anhydride and Imide Derivatives
Anhydride Formation: cis-4-Cyclohexene-1,2-dicarboxylic anhydride is a pivotal derivative and often serves as the direct product of the Diels-Alder reaction used to create the cyclohexene (B86901) ring system. youtube.comupenn.edu This reaction involves the [4+2] cycloaddition of 1,3-butadiene (B125203) (the diene) and maleic anhydride (the dienophile). upenn.edu The 1,3-butadiene is frequently generated in situ from the thermal decomposition of 3-sulfolene (B121364) to avoid handling the gaseous diene directly. upenn.edu The resulting anhydride is a stable, crystalline solid that acts as a common starting material for the synthesis of the diacid, esters, amides, and imides. upenn.edugoogle.com
Imide Synthesis: Imides are synthesized by the reaction of the anhydride with a primary amine or ammonia. The reaction typically proceeds in two steps: initial nucleophilic attack by the amine on one of the anhydride's carbonyl carbons to form a mono-amide carboxylic acid intermediate, followed by cyclization via dehydration to form the imide ring. This dehydration step is usually accomplished by heating the intermediate, often in the presence of a dehydrating agent. While specific studies on cis-4-cyclohexene-1,2-dicarboxylic anhydride are part of broader synthetic schemes, the reaction of the saturated analogue, cis-cyclohexane-1,2-dicarboxylic anhydride, with various substituted anilines demonstrates the facile formation of the corresponding cyclic imide derivatives. google.com This general and reliable reaction is a key method for incorporating the cyclohexene backbone into more complex molecular architectures, such as polymers (polyimides).
Preparation of Alkyl-Substituted Analogues (e.g., Methyl-substituted, Phenyl-substituted)
Alkyl- and phenyl-substituted analogues of this compound are synthesized by modifying the foundational Diels-Alder reaction. Instead of using 1,3-butadiene, a substituted diene is reacted with maleic anhydride. The position and type of substituent on the final cyclohexene ring are determined by the structure of the starting diene.
Methyl-Substituted Analogues: Methyl-substituted derivatives are prepared using methylated butadienes. For example, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride yields 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. atc.io Similarly, using isoprene (B109036) (2-methyl-1,3-butadiene) as the diene results in the formation of 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride. nih.gov The reaction of piperylene (1-methyl-1,3-butadiene) with maleic anhydride produces 3-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride. nist.gov The presence of electron-donating alkyl groups on the diene can influence the reactivity and regioselectivity of the cycloaddition reaction. researchgate.net
Phenyl-Substituted Analogues: In a similar fashion, phenyl-substituted analogues can be prepared by using phenyl-substituted butadienes in the Diels-Alder reaction. For example, 1-phenyl-1,3-butadiene (B73350) or 2-phenyl-1,3-butadiene can serve as the diene component, reacting with maleic anhydride to introduce a phenyl group onto the cyclohexene ring. The principles of frontier molecular orbital theory govern the reactivity and selectivity of these reactions, with substituent effects playing a key role. researchgate.net
Heterocyclic Derivatives Synthesis
The structure of this compound is a valuable scaffold for the synthesis of various heterocyclic compounds, ranging from complex chiral intermediates to macrocycles.
As previously mentioned, reaction with chiral heterocyclic reagents like (4S)-isopropyl-1,3-thiazolidine-2-thione produces heterocyclic amide derivatives that are instrumental in asymmetric synthesis. researchgate.netchemistry-online.com Furthermore, these chiral derivatives derived from the meso anhydride serve as precursors for biologically active compounds, including complex heterocyclic antibiotics like carbapenems. researchgate.net
Another significant application is in the synthesis of macroheterocycles, such as crown ethers and other polyether compounds. The dicarboxylic acid can undergo macrocyclization reactions with dihalogenated compounds. For instance, the reaction of this compound with 1,2-dibromoethane (B42909) or 1,5-dichloro-3-oxapentane can produce stereoisomeric macrocycles. upenn.edu These reactions can proceed via a [2+2] cyclization, where two molecules of the diacid react with two molecules of the dihalide, or a [1+1] cyclization. upenn.edu The stereochemistry of the resulting macroheterocycle is influenced by the reaction conditions and the nature of the linking agent. upenn.edu
Applications in Polymer and Material Science
Monomer for Polymer Synthesis
The di-functional nature of cis-4-cyclohexene-1,2-dicarboxylic acid and its anhydride (B1165640) makes them ideal monomers for step-growth polymerization, leading to the formation of high-molecular-weight polymers such as polyesters and polyamidoimides.
Alternating polyesters are a significant class of polymers synthesized through the ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides. This method has emerged as a sustainable and efficient alternative to traditional polycondensation reactions for producing polyesters. The anhydride of this compound can be effectively used in this process with epoxides like cyclohexene (B86901) oxide to produce perfectly alternating poly(ester-co-ether)s under specific conditions.
The reaction is typically facilitated by a catalyst system, which often consists of a metal complex (based on zinc, chromium, or cobalt) and a nucleophilic co-catalyst. The choice of catalyst and reaction conditions, such as solvent and temperature, is critical to ensure high selectivity and conversion, preventing side reactions like the homopolymerization of the epoxide. For instance, studies on the ROCOP of cyclohexene oxide and various cyclic anhydrides have shown that chromium salen complexes in combination with a co-catalyst like bis(triphenylphosphoranylidene)ammonium chloride are highly efficient. Solution polymerizations, in particular, tend to yield perfectly alternating copolymers.
The resulting polyesters incorporate the cyclohexene ring from both the anhydride and the epoxide into the polymer backbone, which can impart rigidity and influence the thermal properties, such as the glass transition temperature (Tg), of the final material.
Table 1: Catalyst Systems in Ring-Opening Copolymerization (ROCOP) of Epoxides and Anhydrides
| Metal Complex Type | Co-catalyst Example | Resulting Polymer Structure |
|---|---|---|
| Zinc Heteroscorpionate | Bis(triphenylphosphine)iminium chloride | Alternating Polyester (B1180765) |
| Chromium Salen | Bis(triphenylphosphoranylidene)ammonium chloride | Alternating Polyester |
Polyamidoimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in the electronics, aerospace, and engineering industries. cis-4-Cyclohexene-1,2-dicarboxylic anhydride is a key precursor for synthesizing these advanced materials.
In a typical synthesis, the anhydride is first reacted with another molecule, such as rosin (B192284), through a Diels-Alder reaction to create a more complex anhydride-containing adduct. This adduct is then converted into a diacid-diamide, which subsequently undergoes polycondensation with diamines. The final step involves heating to induce imidization, forming the polyamidoimide structure.
Research has shown that polyamidoimides synthesized using a rosin adduct of cis-4-cyclohexene-1,2-dicarboxylic anhydride exhibit significant thermal stability. google.com Thermogravimetric analysis (TGA) of these polymers indicates that they are stable up to temperatures of 250°C, with thermal decomposition beginning above 300°C. google.com The presence of the bulky, amorphous rosin fragments in the polymer chain contributes to good solubility in polar aprotic solvents like dimethylformamide (DMF), which is advantageous for processing. google.com These properties make them suitable for applications demanding high thermal and chemical resilience.
Table 2: Thermal Properties of Polyamidoimides Derived from cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Adduct
| Property | Value |
|---|---|
| Initial Decomposition Temperature | > 300°C |
| Temperature of Stability | Up to 250°C |
| Maximum Decomposition Rate | 350 - 480°C |
| Structure (X-ray Analysis) | Amorphous |
Data sourced from studies on polyamidoimides synthesized from a rosin adduct. google.com
Precursor for Specialty Chemical Production
Beyond its direct use as a monomer, this compound serves as an intermediate in the manufacturing of various specialty chemicals that are integral to the polymer industry.
Plasticizers are additives that increase the flexibility and durability of polymers, with polyvinyl chloride (PVC) being the largest consumer. Esters of dicarboxylic acids are widely used as plasticizers, often as safer alternatives to traditional phthalates. Esters derived from this compound and its hydrogenated counterpart, cyclohexane-1,2-dicarboxylic acid, fall into this category of non-phthalate plasticizers.
The synthesis involves the esterification of the dicarboxylic acid with various alcohols. For example, diethyl cis-4-cyclohexene-1,2-dicarboxylate can be prepared by reacting the corresponding anhydride with ethanol (B145695). These ester plasticizers work by embedding themselves between the PVC polymer chains, spacing them apart and thus lowering the glass transition temperature, which transforms the rigid polymer into a more flexible material. The chemical structure of the dicarboxylate, including the alicyclic ring, influences key properties like compatibility with PVC, plasticizing efficiency, and migration resistance. nih.gov
Synthetic resins, particularly alkyd or Glyptal-type resins, are thermosetting polyesters widely used in the paint, coatings, and adhesives industries. These resins are typically formed by the polycondensation of a dicarboxylic acid or its anhydride, a polyhydric alcohol (like glycerol), and often a modifying fatty acid.
The hydrogenated derivative of cis-4-cyclohexene-1,2-dicarboxylic anhydride, namely cis-cyclohexane-1,2-dicarboxylic anhydride, is explicitly used as an intermediate in the manufacture of Glyptal-type resins. google.com By replacing or supplementing traditional anhydrides like phthalic anhydride, it allows for the creation of resins with modified properties. The alicyclic structure can enhance weatherability, color retention, and flexibility in the final coating. The double bond present in the non-hydrogenated version also offers a site for further cross-linking or modification, potentially for producing air-drying alkyds.
Epoxy resins are a critical class of thermosetting polymers renowned for their excellent adhesion, chemical resistance, and mechanical properties. These characteristics are achieved through a curing process where a liquid epoxy prepolymer is reacted with a hardener or curing agent. cis-4-Cyclohexene-1,2-dicarboxylic anhydride is a widely used anhydride hardener.
During the curing process, the anhydride ring is opened by a hydroxyl group, and the resulting carboxylic acid reacts with an epoxide group, initiating a polymerization and cross-linking cascade. This process forms a rigid, three-dimensional network. The use of alicyclic anhydrides like the derivative of this compound as curing agents can impart high thermal stability, good electrical insulation properties, and excellent mechanical strength to the cured epoxy system. These enhanced properties make such epoxy resins suitable for demanding applications in the aerospace, automotive, and electronics industries for composites, adhesives, and coatings. ontosight.ai Furthermore, the acid itself can be converted into an epoxy-functionalized monomer, 4-cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, which is a component in the manufacture of epoxy resins. ontosight.ai
Cross-linking Agents in Polymer Systems (e.g., Synthetic Latex)
While direct application as a primary cross-linking agent in typical synthetic latex emulsion polymerization is not extensively documented, the anhydride derivative, cis-4-cyclohexene-1,2-dicarboxylic anhydride (often referred to as tetrahydrophthalic anhydride or THPA), plays a significant role in creating cross-linked polymer networks relevant to latex and coating systems. Dicarboxylic acids and their anhydrides are crucial building blocks for alkyd and polyester resins, which are subsequently used in various coatings and can be emulsified to form latexes.
The functionality of cis-4-cyclohexene-1,2-dicarboxylic anhydride allows it to be incorporated into polyester or alkyd resin backbones through esterification reactions with polyols. The unsaturation present in the cyclohexene ring can then undergo cross-linking reactions, typically through free-radical polymerization initiated by heat or a catalyst, or via oxidation in the case of drying oils used in alkyd resins. This dual reactivity enables the formation of a durable, three-dimensional polymer network.
In resin formulations, substituting traditional aromatic anhydrides like phthalic anhydride with tetrahydrophthalic anhydride can impart specific desirable properties. For instance, its use in polyester resins intended for cross-linking with styrene (B11656) has been shown to yield products with better initial color and improved color retention. penpoly.com Such polyesters can be key components in the formulation of coatings and composite materials. Furthermore, derivatives of tetrahydrophthalic anhydride have been utilized in the synthesis of rubber antioxidants, which are critical additives in both solid rubber and latex products to prevent degradation. penpoly.com
The cross-linking process enhances the mechanical properties, chemical resistance, and thermal stability of the final polymer. The rigid, cyclic structure of the dicarboxylic acid contributes to the stiffness and hardness of the resulting cross-linked polymer.
Table 1: Comparison of Anhydride Curing Agents in Resin Formulations
| Anhydride Curing Agent | Key Features in Resins | Resulting Polymer Characteristics |
| Phthalic Anhydride | Aromatic structure, widely used standard. | Good hardness and thermal stability, but can be prone to yellowing. |
| Tetrahydrophthalic Anhydride | Cycloaliphatic structure with unsaturation. | Excellent initial color and color retention, good hardness. penpoly.com |
| Maleic Anhydride | Contains reactive double bond, often used as a co-monomer. | High cross-link density, can increase brittleness. |
This table provides a comparative overview based on general principles and specific findings for THPA.
Development of Bio-based Polymers and Thermosets
The drive towards sustainability has spurred significant research into replacing petroleum-derived monomers with bio-based alternatives. This compound, which can be synthesized via the Diels-Alder reaction between butadiene (potentially derivable from bio-ethanol) and maleic anhydride (producible from bio-based furfural), is a key candidate in the development of bio-based polymers. researchgate.net
This compound serves as a valuable monomer for producing bio-based polyesters and as a curing agent (in its anhydride form) for bio-based epoxy thermosets. The synthesis of polyesters involves the polycondensation of the dicarboxylic acid with various bio-based diols. The properties of these polyesters can be tailored by selecting different diols, allowing for control over thermal and mechanical performance. doi.org The presence of the cyclohexene ring in the polymer backbone imparts a higher glass transition temperature (Tg) and improved thermal stability compared to linear aliphatic polyesters.
In the realm of thermosets, cis-4-cyclohexene-1,2-dicarboxylic anhydride and its saturated analogue, cis-1,2-cyclohexanedicarboxylic anhydride, are effective curing agents for epoxidized vegetable oils, such as epoxidized soybean oil (ESO) or epoxidized sunflower oil methyl esters. researchgate.netresearchgate.net The reaction between the anhydride ring and the oxirane rings of the epoxidized oil, often initiated by a catalyst, forms a cross-linked polyester network. researchgate.net This process yields bio-based thermosets with a wide range of properties, from soft, rubber-like materials to more rigid plastics.
Research on curing epoxidized sunflower oil esters with cis-1,2-cyclohexanedicarboxylic anhydride has demonstrated the formation of oligoesters and polyesters with good thermal stability. The incorporation of a co-monomer like 1,4-butanediol (B3395766) diglycidyl ether was shown to increase the bonding capacity and result in materials with higher molecular weights. researchgate.net These studies provide a model for how cis-4-cyclohexene-1,2-dicarboxylic anhydride can be used to create fully or partially bio-based thermosets.
Table 2: Thermal Properties of Bio-based Thermosets Cured with Cyclic Anhydrides
| Epoxy Resin | Curing Agent | Glass Transition Temp. (Tg) | Key Findings |
| Epoxidized Soybean Oil (ESO) | Methyltetrahydrophthalic Anhydride | 57 °C | Demonstrates the viability of cyclic anhydrides in curing bio-based epoxies. researchgate.net |
| Epoxidized Sunflower Oil Esters | cis-1,2-Cyclohexanedicarboxylic Anhydride | Not specified (good thermal stability reported) | Forms thermoplastic materials or cross-linked polymers depending on formulation. researchgate.net |
| Cardanol Diglycidyl Ether | Methylhexahydrophthalic Anhydride (MHHPA) | 42 °C | Highlights the influence of both epoxy and anhydride structure on Tg. researchgate.net |
This table presents data from studies on related cyclic anhydride curing agents to illustrate the potential performance of this compound derivatives.
The development of these materials is crucial for reducing reliance on fossil fuels and creating more environmentally friendly plastics, coatings, and adhesives with competitive performance characteristics.
Coordination Chemistry and Metal Organic Frameworks Mofs
Formation of Metal Dicarboxylates (e.g., Cobalt(II), Calcium(II), Barium(II), Lithium(I), Zinc(II) Complexes)
The synthesis of metal dicarboxylates using cis-4-cyclohexene-1,2-dicarboxylic acid has been achieved with a range of metal ions, including Cobalt(II), Calcium(II), Barium(II), Lithium(I), and Zinc(II). The formation of these complexes often occurs under hydrothermal or solvothermal conditions, where the metal salt and the dicarboxylic acid are reacted in a suitable solvent at elevated temperatures.
The reaction of this compound with Ca(OH)₂ and BaCO₃ under hydrothermal conditions yields distinct metal dicarboxylates. researchgate.net Specifically, (cis-4-cyclohexene-1,2-dicarboxylato)calcium(II) ([CaC₈H₈O₄]) and diaquabis(trans-cyclohex-4-ene-1-carboxylic-2-carboxylato)barium(II) ([Ba(C₈H₉O₄)₂(OH₂)₂]) have been synthesized. researchgate.net It is noteworthy that in the case of the barium complex, isomerization of the ligand from cis to trans occurs during the reaction.
Cobalt(II) complexes have also been synthesized using this ligand. Under microwave irradiation, different phases of Cobalt(II) 4-cyclohexene-1,2-dicarboxylates can be generated, such as Co(C₈H₈O₄)·H₂O and [Co₂(OH)₂.₈(Cy-H)₁.₂]. researchgate.net
Lithium(I) forms a complex, lithium hydrogen cis-4-cyclohexene-1,2-dicarboxylate dihydrate (LiHC₈H₈O₄·2H₂O), where the anions are linked into chains via intermolecular hydrogen bonds. researchgate.net
While extensive research on Zinc(II) complexes with the cis isomer is less common, the broader field of zinc-dicarboxylate MOFs is well-established. researchgate.netrsc.org These frameworks are typically synthesized solvothermally and exhibit a range of topologies and potential applications. mdpi.com
| Metal Ion | Complex Formula | Synthesis Conditions |
|---|---|---|
| Cobalt(II) | Co(C₈H₈O₄)·H₂O | Microwave irradiation |
| Calcium(II) | [CaC₈H₈O₄] | Hydrothermal |
| Barium(II) | [Ba(C₈H₉O₄)₂(OH₂)₂] | Hydrothermal (with ligand isomerization) |
| Lithium(I) | LiHC₈H₈O₄·2H₂O | Not specified |
Investigation of Metal-Complex Structures
The structural elucidation of metal complexes derived from this compound reveals a diversity of coordination environments and crystal structures. Single-crystal X-ray diffraction is the primary technique for these investigations.
The calcium complex, [CaC₈H₈O₄], crystallizes in the monoclinic space group P2₁/c. researchgate.net In this structure, the calcium ion is coordinated by the carboxylate groups of the ligand, leading to a polymeric network.
In contrast, the barium complex, [Ba(C₈H₉O₄)₂(OH₂)₂], adopts an orthorhombic crystal system with the space group Cmc2₁. researchgate.net The barium ion is coordinated by two carboxylate ligands, which have isomerized to the trans conformation, and two water molecules. researchgate.net
The lithium complex, LiHC₈H₈O₄·2H₂O, is monoclinic with the space group C2/c. researchgate.net In this structure, the lithium ion is tetrahedrally coordinated. The anions form chains through intermolecular hydrogen bonds, and the water molecules create their own hydrogen-bonded chains. researchgate.net
For the cobalt complexes, structural characterization has been performed using techniques such as X-ray diffraction (XRD), UV-Diffuse Reflectance Spectroscopy (UV-DRS), Infrared (IR) spectroscopy, and thermogravimetric analysis. researchgate.net These studies have confirmed the formation of different phases with the cis conformation of the ligand being retained. researchgate.net
| Complex | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| [CaC₈H₈O₄] | Monoclinic | P2₁/c | a=12.6670(14) Å, b=6.7548(7) Å, c=9.5943(10) Å, β=104.108(3)° |
| [Ba(C₈H₉O₄)₂(OH₂)₂] | Orthorhombic | Cmc2₁ | a=28.633(8) Å, b=9.036(3) Å, c=7.438(2) Å |
| LiHC₈H₈O₄·2H₂O | Monoclinic | C2/c | a=28.276(7) Å, b=5.3069(15) Å, c=13.962(3) Å, β=106.78(2)° |
Influence of Reaction Conditions on Product Phase and Conformation
Reaction conditions play a crucial role in determining the final product phase and the conformation of the this compound ligand within the resulting metal complex. The use of microwave irradiation, for example, has been shown to be a rapid and efficient method for obtaining new phases of Cobalt(II) 4-cyclohexene-1,2-dicarboxylates. researchgate.net
By varying the temperature of the reaction mixtures under microwave irradiation, two new phases, Co(C₈H₈O₄)·H₂O and [Co₂(OH)₂.₈(Cy-H)₁.₂], have been successfully generated from the same starting materials. researchgate.net In both of these phases, the cis conformation of the cyclohexene (B86901) dicarboxylate ligand is maintained. researchgate.net This demonstrates that microwave synthesis can be a powerful tool for phase-selective synthesis in coordination chemistry. researchgate.net
Furthermore, hydrothermal conditions can induce conformational changes in the ligand. As observed in the synthesis of the barium complex, the cis isomer of the dicarboxylic acid can isomerize to the trans form during the reaction. researchgate.net This highlights the influence of the synthetic methodology on the stereochemistry of the final product.
Self-Assembly Reactions in Coordination Polymer Synthesis
The formation of coordination polymers and MOFs from this compound and metal ions is a prime example of self-assembly. In these reactions, the metal ions and the organic ligands spontaneously organize into well-defined, extended structures driven by the formation of coordination bonds.
The dicarboxylate ligand can act as a linker, bridging metal centers to form one-, two-, or three-dimensional networks. The final architecture of the coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the flexibility and coordination modes of the ligand, and the reaction conditions.
For instance, a novel 3D polymeric complex of silver(I) has been synthesized through a self-assembly reaction with a dicarboxylate ligand. researchgate.net While this specific example does not use the cis-4-cyclohexene-1,2-dicarboxylate, it illustrates the principle of self-assembly in forming complex coordination architectures. The synthesis of triorganotin(IV) complexes with meso-cis-4-cyclohexene-1,2-dicarboxylic acid also demonstrates the formation of 1D zigzag chain structures through self-assembly, where the deprotonated acid acts as a bidentate ligand connecting adjacent tin atoms. sci-hub.se
Advanced Research Directions and Future Perspectives
Catalytic Applications in Organic Synthesis
The unique structural features of cis-4-cyclohexene-1,2-dicarboxylic acid and its anhydride (B1165640) derivative make them valuable substrates and precursors in various catalytic organic reactions. Research is increasingly focused on leveraging this compound for the synthesis of complex molecules and polymers.
One of the primary catalytic applications involves the hydrogenation of the cyclohexene (B86901) ring. The anhydride form, cis-4-cyclohexene-1,2-dicarboxylic anhydride, can be catalytically hydrogenated to produce cis-cyclohexane-1,2-dicarboxylic anhydride. This saturated derivative is a key intermediate in the manufacturing of plasticizers and synthetic resins, such as those of the glyptal type. This transformation is typically carried out in the presence of hydrogenation catalysts like platinum oxide or Raney nickel.
Furthermore, the anhydride is utilized in catalytic copolymerization reactions . For instance, it can be copolymerized with epoxides, such as cyclohexene oxide, using specialized catalysts to produce alternating polyesters. These reactions demonstrate the utility of the compound in creating polymers with controlled architecture and predictable properties.
| Catalyst System | Reactants | Product Type | Application |
| Platinum Oxide / Raney Nickel | cis-4-Cyclohexene-1,2-dicarboxylic anhydride, H₂ | cis-Cyclohexane-1,2-dicarboxylic anhydride | Plasticizers, Resins |
| BPh₃/PPNCl | cis-4-Cyclohexene-1,2-dicarboxylic anhydride, Epoxides | Alternating Polyesters | Advanced Materials |
Future research in this area is directed towards developing more efficient and selective catalysts for these transformations, including exploring earth-abundant metal catalysts to replace precious metals like platinum. Additionally, the catalytic opening of the anhydride ring with various nucleophiles presents opportunities for creating a diverse range of functionalized cyclohexene derivatives for pharmaceutical and materials science applications.
Sustainable Synthesis and Green Chemistry Approaches
In line with the principles of green chemistry, significant research efforts are aimed at developing sustainable and environmentally benign methods for the synthesis of this compound. The traditional synthesis route involves a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride, followed by hydrolysis of the resulting anhydride.
Modern approaches focus on making this process greener. One key innovation is the use of 3-sulfolene (B121364) as a solid, odorless, and stable precursor that generates 1,3-butadiene in situ upon heating. This method avoids the handling of gaseous and highly flammable 1,3-butadiene, thereby enhancing safety and reducing the risk of forming polymeric by-products.
Another green strategy involves the use of biomass-derived starting materials. For example, research into producing renewable dicarboxylic acids from biomass via muconic acid showcases a parallel sustainable pathway. This process also utilizes a Diels-Alder cycloaddition, suggesting a future where this compound could be derived entirely from renewable feedstocks. The use of water as a solvent for the hydrolysis step and the exploration of solvent-free reaction conditions are also key areas of investigation.
| Green Chemistry Principle | Approach for this compound Synthesis | Benefit |
| Safer Solvents & Auxiliaries | Use of 3-sulfolene as an in situ source of 1,3-butadiene | Avoids handling hazardous gaseous diene |
| Use of Renewable Feedstocks | Parallels with muconic acid (from biomass) to terephthalic acid synthesis | Reduces reliance on fossil fuels |
| Atom Economy | Diels-Alder reaction is inherently atom-economical | High efficiency, minimal waste |
| Safer Chemistry | Eliminating the need for harsh solvents or reagents | Reduced environmental impact and operational hazards |
Future work will likely concentrate on catalyst development for the Diels-Alder reaction to enable lower reaction temperatures and the use of bio-based solvents, further enhancing the green credentials of this important chemical intermediate.
Advanced Characterization Techniques for Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, advanced characterization techniques are crucial for real-time reaction monitoring. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.com
For the Diels-Alder reaction used in its synthesis, in-situ spectroscopic methods are particularly valuable.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the reaction in real-time by tracking the disappearance of reactant peaks (e.g., C=O stretching vibrations of maleic anhydride) and the appearance of product peaks. researchgate.net This allows for precise determination of reaction kinetics and endpoints, preventing unnecessary heating and by-product formation. americanpharmaceuticalreview.com
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is insensitive to water, making it ideal for monitoring the hydrolysis of the anhydride to the dicarboxylic acid in aqueous media.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information on reactants, intermediates, and products directly in the reaction stream, offering deep mechanistic insights. rsc.org
These PAT tools enable a shift from conventional post-reaction analysis to a more dynamic, data-driven approach to process control. By understanding the reaction kinetics and mechanisms in real time, processes can be optimized for yield, purity, and efficiency.
Future perspectives involve the integration of these techniques with automated flow chemistry platforms. This combination allows for rapid optimization of reaction conditions (temperature, pressure, catalyst loading) and the development of highly efficient and controlled manufacturing processes for this compound and its derivatives.
Predictive Modeling for Structure-Activity Relationships
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful computational tool for designing new molecules with desired properties and for predicting the biological activity or material characteristics of derivatives of this compound. wikipedia.orgjocpr.com While specific QSAR studies on this exact molecule are not widely published, research on structurally similar compounds, such as other cyclohexene carboxylic acid derivatives, provides a clear framework for future investigations. mdpi.comfrontiersin.org
A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then creating a mathematical model that correlates these descriptors with their measured activity (e.g., anti-inflammatory effect, polymer glass transition temperature).
Key Molecular Descriptors for Modeling:
Topological Descriptors: Molecular weight, connectivity indices, shape indices.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polar surface area.
Electronic Descriptors: Dipole moment, HOMO/LUMO energies (calculated via Density Functional Theory - DFT).
The table below illustrates a hypothetical dataset for a QSAR model aimed at predicting the anti-inflammatory activity of derivatives of this compound.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |
| Derivative A | 184.19 | 1.2 | 80.3 | 15.2 |
| Derivative B | 212.24 | 1.8 | 95.6 | 9.8 |
| Derivative C | 240.29 | 2.5 | 75.1 | 5.1 |
| Derivative D | 268.34 | 2.1 | 102.4 | 7.3 |
Models are typically built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). acs.org Future research will involve synthesizing a library of derivatives of this compound, evaluating their properties, and building robust QSAR models. These models will accelerate the discovery of new materials and bioactive compounds by allowing for virtual screening and rational design, reducing the need for extensive and costly experimental synthesis and testing. nih.gov
Development of Novel Materials with Tailored Properties
The rigid and defined stereochemistry of this compound makes it an excellent monomer for the creation of advanced materials with tailored properties, including polyesters and coordination polymers.
Polyesters: The anhydride derivative is a key component in the synthesis of polyesters with specific thermal and mechanical properties. By copolymerizing it with different diols or epoxides, the properties of the resulting polymer can be precisely tuned. mdpi.com The cis-configuration of the cyclohexene ring introduces a rigid kink into the polymer backbone, which can increase the glass transition temperature (Tg) and modify the crystallinity compared to polymers made from more flexible aliphatic dicarboxylic acids. nih.gov Future work is focused on creating bio-based and biodegradable polyesters for applications in sustainable packaging and biomedical devices. doi.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): The dicarboxylate form of the molecule acts as an organic linker to connect metal ions or clusters, forming one-, two-, or three-dimensional coordination polymers or MOFs. rsc.org The structure of the resulting framework, and thus its properties, can be tailored by selecting different metal ions and by the presence of auxiliary ligands. rsc.orgresearchgate.net For example, using this linker with cadmium has been shown to produce coordination polymers with layered motifs. nih.gov
These materials are being investigated for a range of applications:
Gas Storage and Separation: The defined pore structures of MOFs can be designed to selectively adsorb gases like CO₂ or hydrogen.
Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes acting as active sites. bohrium.com
Sensing: The photoluminescent properties of some MOFs can change upon interaction with specific molecules, enabling their use as chemical sensors. rsc.org
The future in this field lies in the rational design of MOFs with specific topologies and functionalities by carefully selecting the metal centers and modifying the this compound linker with additional functional groups. This will lead to the development of highly specialized materials for targeted applications in clean energy, environmental remediation, and advanced catalysis.
Q & A
Basic: What are the established methods for synthesizing and purifying cis-4-Cyclohexene-1,2-dicarboxylic acid?
Answer:
The acid is commonly synthesized via hydrolysis of its ester derivatives. For example, diethyl cis-4-cyclohexene-1,2-dicarboxylate (CAS 4841-85-4) can be hydrolyzed under acidic or basic conditions. A typical protocol involves refluxing the ester with aqueous NaOH (2M) at 80°C for 6 hours, followed by acidification with HCl to precipitate the free acid . Purification is achieved via recrystallization from ethanol/water mixtures, yielding >95% purity (melting point: 168°C) . Residual ester content can be monitored using GC-MS with a DB-5 column .
Basic: How is this compound characterized structurally and functionally?
Answer:
Key characterization techniques include:
- NMR : H NMR (DMSO-d6) shows resonances at δ 5.6 ppm (olefinic protons) and δ 12.2 ppm (carboxylic acid protons) .
- IR : Strong absorption bands at 1700 cm (C=O stretching) and 2500–3000 cm (O-H stretching) confirm carboxylic acid groups .
- X-ray crystallography : Reveals a planar cyclohexene ring with cis-dicarboxylic acid groups (bond angle: 112.3° between carboxylates) .
- Thermal analysis : TGA shows decomposition onset at 200°C, correlating with its boiling point (395.4±42.0°C at 760 mmHg) .
Advanced: How do overlapping equilibria affect the dissociation behavior of this compound in dilute solutions?
Answer:
The acid undergoes two-step dissociation with overlapping equilibria:
First dissociation : (carboxyl group at C1).
Second dissociation : (carboxyl group at C2) at 20°C .
In dilute solutions (0.0001–0.01 M), the "stepwise" model fails due to simultaneous deprotonation. A modified potentiometric titration method with Gran plots is used to resolve overlapping steps . The degree of dissociation (α) is calculated via the equation:
Discrepancies in reported values (e.g., vs. trans-isomer ) arise from steric effects in the cis configuration .
Advanced: How is this compound utilized in polymer synthesis?
Answer:
The anhydride form (cis-4-Cyclohexene-1,2-dicarboxylic anhydride) is copolymerized with epoxides (e.g., cyclohexene oxide) using BPh/PPNCl catalysts to produce alternating polyesters. Reaction conditions: 150°C in xylene for 5 hours, yielding polymers with and PDI < 1.2. The cis-configuration enhances polymer rigidity, as confirmed by DSC () .
Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point)?
Answer:
Discrepancies arise from impurities or polymorphic forms. For example:
- Melting point : Reported values range from 168°C (pure) to 160–165°C (hydrated forms). Use Karl Fischer titration to confirm moisture content (<0.1% recommended) .
- Solubility : Slight solubility in water (1.2 g/L at 25°C) vs. higher solubility in polar aprotic solvents (e.g., DMF: 45 g/L). Standardize measurements via UV-Vis at λ = 260 nm (ε = 1200 Mcm) .
Basic: What analytical methods ensure purity and stability of this compound during storage?
Answer:
- Purity : HPLC with a C18 column (mobile phase: 0.1% HPO/acetonitrile, 70:30) detects ester impurities (<0.5%) .
- Stability : Store at 2–8°C in amber vials under nitrogen. Degradation products (e.g., anhydride) are monitored via FTIR (loss of O-H stretch at 2500 cm) .
Advanced: What role does the cis-configuration play in catalytic applications?
Answer:
The cis-dicarboxylate structure chelates metal ions (e.g., Cu) in asymmetric catalysis. For example, in Mukaiyama aldol reactions, the Cu(II)-cis-cyclohexene complex achieves 92% enantiomeric excess (ee) due to restricted rotation of the cyclohexene ring .
Advanced: How does the cis-isomer’s reactivity compare to the trans-isomer in organic transformations?
Answer:
- Acidity : The cis-isomer has a higher (6.79 vs. 5.81 for trans) due to intramolecular H-bonding between carboxylates .
- Esterification kinetics : Cis-diethyl ester forms 30% faster than trans under Mitsunobu conditions (DEAD, PPh), attributed to reduced steric hindrance .
Basic: What solvents are optimal for recrystallizing this compound?
Answer:
Ethanol/water (7:3 v/v) yields high-purity crystals (98.0% by GC). Avoid chlorinated solvents (e.g., DCM), which induce anhydride formation at >40°C .
Advanced: How can computational modeling predict the acid’s behavior in complex reaction systems?
Answer:
DFT calculations (B3LYP/6-311+G**) model its tautomerization and transition states. For example, the energy barrier for cis-to-trans isomerization is 45 kcal/mol, explaining its stability under mild conditions . MD simulations further predict solubility parameters (δ = 24.5 MPa) in polymer blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
